1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone
Overview
Description
“1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone” is a chemical compound with the CAS Number: 77642-82-1. It has a molecular weight of 170.25 . The compound is stored at -20°C and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 170.25 and is in liquid form . It is stored at a temperature of -20°C .Scientific Research Applications
1. Synthesis of 2H-Pyrans
- Summary of Application: The compound is used in the synthesis of 2H-Pyrans, which are structural motifs present in many natural products .
- Methods of Application: The synthesis methods reported in the literature involve the use of physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
- Results or Outcomes: The synthesis of 2H-Pyrans has been advanced with the help of this compound, contributing to the development of new synthetic methods .
2. Transformations of 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl-2-thioxo-2,3-dihydro-1H-spiro
- Summary of Application: The compound is used in the transformations of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-thioxo-2,3-dihydro-1H-spiro .
- Methods of Application: The transformation involves the reaction of 1 thioxobenzo [h]quinazoline with 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo [h]quinazoline-4 (3H)-one .
- Results or Outcomes: The transformation led to the preparation of 2-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro (benzo [h]quinazoline-5,1’-cycloheptan)-2-yl]sulfanyl}methyl)-5,5-dimethyl-5,6-dihydrobenzo [h]quinazoline-4 (3H)-one .
3. Synthesis of 1-Butanone
- Summary of Application: The compound is used in the synthesis of 1-Butanone .
- Methods of Application: The synthesis methods involve the use of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-butanone .
- Results or Outcomes: The synthesis of 1-Butanone has been advanced with the help of this compound, contributing to the development of new synthetic methods .
4. Synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine
- Summary of Application: The compound is used in the synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine .
- Methods of Application: The synthesis methods involve the use of (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine .
- Results or Outcomes: The synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine has been advanced with the help of this compound, contributing to the development of new synthetic methods .
5. Synthesis of 1-Butanone
- Summary of Application: The compound is used in the synthesis of 1-Butanone .
- Methods of Application: The synthesis methods involve the use of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-butanone .
- Results or Outcomes: The synthesis of 1-Butanone has been advanced with the help of this compound, contributing to the development of new synthetic methods .
6. Synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine
- Summary of Application: The compound is used in the synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine .
- Methods of Application: The synthesis methods involve the use of (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine .
- Results or Outcomes: The synthesis of (2,2-dimethyltetrahydro-2H-pyran-4-yl)methanamine has been advanced with the help of this compound, contributing to the development of new synthetic methods .
properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-15(2)11-13(8-9-17-15)14(16)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSNTPSHWYITNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C(=O)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408948 | |
Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone | |
CAS RN |
84360-52-1 | |
Record name | 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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